Ethyl 2-(pyridin-3-yloxy)acetate
Overview
Description
Ethyl 2-(pyridin-3-yloxy)acetate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(pyridin-3-yloxy)acetate can be synthesized through several methods. One common method involves the reaction of pyridin-3-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or acetonitrile under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pyridin-3-yloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(pyridin-3-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-3-yloxy)acetate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 2-pyridylacetate: Another ester derivative of pyridine with similar chemical properties.
Ethyl 3-(pyridin-2-yloxy)propanoate: A related compound with a different ester linkage.
Uniqueness: Ethyl 2-(pyridin-3-yloxy)acetate is unique due to its specific ester linkage and the position of the pyridine ring. This structural uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research applications .
Biological Activity
Ethyl 2-(pyridin-3-yloxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a pyridine ring and an ethyl ester functional group. Its molecular formula is . The compound can be synthesized through various methods, typically involving the reaction of 2-hydroxypyridine with ethyl bromoacetate in the presence of a base like potassium carbonate.
The biological activity of this compound is largely attributed to its structural features, particularly the pyridine moiety. This structure allows the compound to engage in non-covalent interactions with biological targets such as enzymes and receptors. The proposed mechanisms include:
- Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with various biological macromolecules.
- π-π Interactions : The aromatic nature of the pyridine ring facilitates π-π stacking interactions, which are crucial for binding to target proteins.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth and could potentially serve as lead compounds in drug development against infectious diseases.
Anticancer Activity
Studies have explored the anticancer potential of pyridine derivatives, suggesting that this compound may possess similar properties. Its structural similarity to known anticancer agents makes it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. The compound's interactions with enzyme active sites can modulate enzymatic activity, providing a pathway for therapeutic applications in conditions where enzyme regulation is critical.
Research Applications
This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Complex Molecules : It acts as a building block for more complex organic compounds, facilitating advancements in drug discovery.
- Biological Assays : The compound is used in screening assays to evaluate its biological effects and interactions with various targets .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Feature | Notable Activity |
---|---|---|
Ethyl 2-(pyridin-2-yloxy)acetate | Pyridine at position 2 | Potential prodrug activity |
Ethyl 2-(pyridin-4-yloxy)acetate | Pyridine at position 4 | Investigated for herbicidal properties |
Ethyl 2-(piperidin-3-yloxy)acetate | Piperidine moiety | Explored for antimicrobial properties |
The differences in substitution patterns significantly influence their biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-pyridin-3-yloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRUOZBZALSKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406340 | |
Record name | ethyl 2-(pyridin-3-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-98-8 | |
Record name | Acetic acid, 2-(3-pyridinyloxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18342-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(pyridin-3-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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